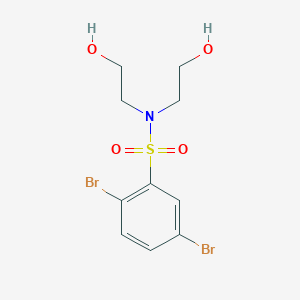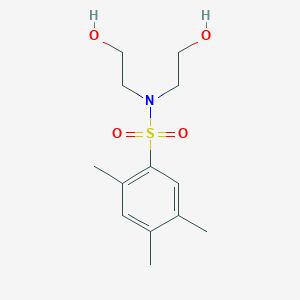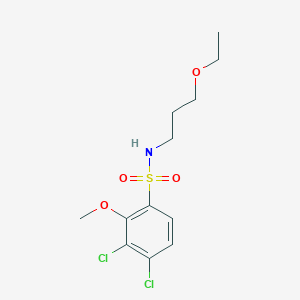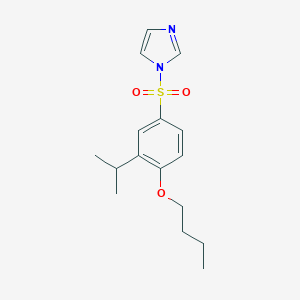
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-isopropyl-3-methylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is commonly known as BIMS and is synthesized through a specific method that involves several steps. BIMS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of BIMS is not fully understood. However, studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in inflammatory responses and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
Biochemical and Physiological Effects
BIMS has been found to have several biochemical and physiological effects. In vitro studies have shown that BIMS inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response and cancer cell growth. BIMS has also been found to disrupt the cell membrane of certain fungi, leading to their death.
実験室実験の利点と制限
BIMS has several advantages for lab experiments. BIMS is relatively easy to synthesize and is stable under normal laboratory conditions. BIMS is also soluble in organic solvents, making it easy to use in various experimental setups. However, BIMS has certain limitations for lab experiments. BIMS is not very water-soluble, making it difficult to use in aqueous solutions. BIMS is also relatively expensive compared to other compounds that have similar properties.
将来の方向性
There are several future directions for research on BIMS. In medicine, further studies are needed to determine the efficacy of BIMS as an anti-inflammatory and anticancer agent. Studies are also needed to determine the safety of BIMS for human use.
In agriculture, further studies are needed to determine the effectiveness of BIMS as a herbicide and fungicide. Studies are also needed to determine the environmental impact of BIMS on non-target organisms.
In environmental science, further studies are needed to determine the effectiveness of BIMS as a water treatment agent. Studies are also needed to determine the long-term effects of BIMS on aquatic ecosystems.
Conclusion
In conclusion, BIMS is a chemical compound that has potential applications in various fields of scientific research. BIMS is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to determine the full potential of BIMS in medicine, agriculture, and environmental science.
合成法
The synthesis of BIMS involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with butanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with isopropylamine to form 4-butoxy-N-isopropylbenzenesulfonamide. Finally, the product is methylated using dimethyl sulfate to form 4-butoxy-N-isopropyl-3-methylbenzenesulfonamide. The overall yield of the synthesis process is around 50%.
科学的研究の応用
BIMS has been studied for its potential applications in various fields of scientific research. In medicine, BIMS has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. BIMS has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
In agriculture, BIMS has been studied for its potential use as a herbicide. BIMS has been found to be effective in controlling the growth of weeds in crops such as rice and wheat. BIMS has also been studied for its potential use as a fungicide due to its ability to inhibit the growth of fungi that cause plant diseases.
In environmental science, BIMS has been studied for its potential use as a water treatment agent. BIMS has been found to be effective in removing pollutants such as heavy metals and organic compounds from water.
特性
分子式 |
C14H23NO3S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
4-butoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-6-9-18-14-8-7-13(10-12(14)4)19(16,17)15-11(2)3/h7-8,10-11,15H,5-6,9H2,1-4H3 |
InChIキー |
LCXWYZQXCSWTSN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
正規SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)